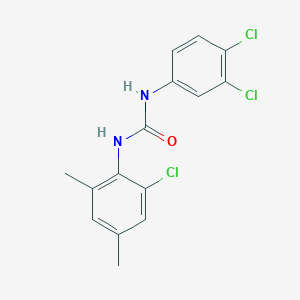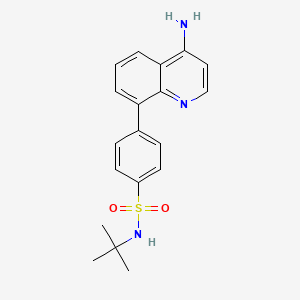
N-(2-chloro-4,6-dimethylphenyl)-N'-(3,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to N-(2-chloro-4,6-dimethylphenyl)-N'-(3,4-dichlorophenyl)urea, often involves chlorination reactions. A notable method involves using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea as a chlorinating agent for various substrates, demonstrating the reagent's efficiency in producing chlorinated urea derivatives under mild conditions with quantitative yields (Sathe, Karade, & Kaushik, 2007).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives, including N-(2-chloro-4,6-dimethylphenyl)-N'-(3,4-dichlorophenyl)urea, reveals significant insights into their conformation and bonding. For instance, the urea group's orientation relative to its phenyl substituents can influence the compound's properties and reactivity. Studies on similar compounds show that the orientation of phenyl rings and the urea group's planarity play a crucial role in stabilizing the molecule through intramolecular hydrogen bonding (Yan et al., 2007).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, influencing their properties and applications. The reactivity of N-(2-chloro-4,6-dimethylphenyl)-N'-(3,4-dichlorophenyl)urea can be attributed to the presence of chloro and urea functional groups, enabling it to participate in N-chlorination and substitution reactions. These reactions are pivotal in synthesizing more complex molecules and modifying the compound's chemical properties for specific applications (Owens et al., 1976).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For example, the planarity and conformation of the urea moiety and its substituents can influence the compound's crystal packing and intermolecular interactions, affecting its solubility and melting point. Such structural features are critical in determining the material's physical state and its behavior in various solvents (Saeed, Hökelek, Bolte, & Erben, 2021).
Chemical Properties Analysis
The chemical properties of urea derivatives, including reactivity, stability, and interaction with other molecules, stem from their unique molecular structure. The presence of chloro and dimethyl groups attached to the phenyl rings in N-(2-chloro-4,6-dimethylphenyl)-N'-(3,4-dichlorophenyl)urea contributes to its distinctive chemical behavior, such as its reactivity towards nucleophiles and electrophiles, and its potential to form hydrogen bonds and other intermolecular interactions, influencing its applications in chemical synthesis and material science (Corbin et al., 2001).
Propriétés
IUPAC Name |
1-(2-chloro-4,6-dimethylphenyl)-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O/c1-8-5-9(2)14(13(18)6-8)20-15(21)19-10-3-4-11(16)12(17)7-10/h3-7H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBRULDSIXOJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4,6-dimethylphenyl)-3-(3,4-dichlorophenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-3-oxo-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5623781.png)
![9-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623787.png)

![4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B5623806.png)


![3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]-2-methoxypyridine](/img/structure/B5623831.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methylcyclopentyl)carbonyl]-4-piperidinol](/img/structure/B5623837.png)
![2-{3-[(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]piperidin-1-yl}acetamide](/img/structure/B5623844.png)
![methyl 4-{[(3R*,4R*)-3-hydroxy-4-(4-methyl-1-piperazinyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5623847.png)
![1-{[1-(4-chlorobenzyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5623855.png)
![(3R*,4S*)-1-{[2-(benzyloxy)phenyl]acetyl}-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5623861.png)
![5-tert-butyl-N-[(5-methylpyrazin-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5623866.png)